3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid
Description
3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a benzoic acid backbone substituted with a fluorine atom at the 4-position and a 2,4-dichlorophenyl group at the 3-position.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(11(15)6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTUQJTUNNPJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691209 | |
| Record name | 2',4'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-94-3 | |
| Record name | 2',4'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Coupling Strategy
The most frequently cited method involves sequential halogenation and coupling reactions. Starting with a fluorobenzoic acid precursor, chlorine atoms are introduced via electrophilic aromatic substitution. For instance, 4-fluorobenzoic acid may undergo chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids like iron(III) chloride. The dichlorophenyl group is subsequently coupled to the fluorobenzoic acid framework through Ullmann or Suzuki-Miyaura coupling, though specific conditions for these steps remain underexplored in available literature.
A critical challenge in this route is regioselectivity, as competing positions on the aromatic ring may lead to undesired isomers. TLC and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying product purity and structural accuracy.
Friedel-Crafts Acylation and Oxidation
Adapted from a patent describing the synthesis of 2,4-dichloro-5-fluorobenzoic acid, this method employs Friedel-Crafts acylation to install an acetyl group onto 2,4-dichlorofluorobenzene. The reaction utilizes acetyl chloride and aluminum chloride (AlCl₃) as a catalyst, operating at 80–130°C to form a ketone intermediate. Subsequent oxidation with chlorine liquor (a mixture of hypochlorous acid and sodium hypochlorite) converts the acetyl group to a carboxylic acid.
Reaction Conditions and Optimization
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Acylation : Conducted at 80–130°C for 2–4 hours, with AlCl₃ (10–15 mol%).
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Oxidation : Performed at 20–120°C, requiring precise pH control to avoid over-oxidation.
This method achieves moderate yields, though competing side reactions, such as polysubstitution, necessitate rigorous purification.
Esterification-Hydrazide Intermediate Route
Inspired by the synthesis of 4-fluorobenzoate derivatives, this approach begins with esterification of 4-fluorobenzoic acid using ethanol and sulfuric acid. The resulting ester undergoes hydrazinolysis with hydrazine hydrate to form a hydrazide intermediate, which is then reacted with 2,4-dichlorophenylacetyl chloride. Final hydrolysis of the ester group yields the target compound.
Key Steps:
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Esterification : Refluxing 4-fluorobenzoic acid with ethanol and H₂SO₄ at 78°C for 7–8 hours.
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Hydrazide Formation : Stirring the ester with hydrazine hydrate (1:3 molar ratio) for 12–15 hours.
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Coupling and Hydrolysis : Reacting the hydrazide with 2,4-dichlorophenylacetyl chloride followed by alkaline hydrolysis.
This route offers flexibility in intermediate functionalization but requires multiple steps, complicating scalability.
Reaction Mechanisms and Catalytic Systems
Electrophilic Aromatic Substitution
Chlorination and fluorination rely on electrophilic aromatic substitution (EAS), where Lewis acids like FeCl₃ or AlCl₃ polarize halogenating agents to generate electrophiles (e.g., Cl⁺ or F⁺). The electron-withdrawing carboxylic acid group directs substitution to meta positions, though steric hindrance from the dichlorophenyl group can alter regioselectivity.
Friedel-Crafts Acylation Mechanism
In the presence of AlCl₃, acetyl chloride forms an acylium ion, which attacks the electron-rich aromatic ring of 2,4-dichlorofluorobenzene. The intermediate ketone is stabilized by resonance, and subsequent oxidation cleaves the C–C bond adjacent to the carbonyl, yielding the carboxylic acid.
Analytical Characterization
Spectroscopic Methods
Chromatographic Techniques
TLC with ethyl acetate/n-hexane mobile phases monitors reaction progress, while column chromatography purifies intermediates.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acids or phenols.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reactivity Studies: It undergoes various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it valuable for research into reaction mechanisms.
Biology
- Enzyme Inhibition Studies: Research indicates that 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid can inhibit specific bacterial enzymes, showing potential as an antibacterial agent targeting Gram-positive bacteria .
- Protein Binding Affinity: The compound's halogenated structure enhances its binding affinity to biological targets, allowing for detailed studies on protein interactions and enzyme kinetics.
Medicine
- Therapeutic Potential: Investigations are ongoing into the compound's anti-inflammatory and anticancer properties. Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines at higher concentrations .
- Pharmaceutical Development: The compound is explored as a lead structure in the design of new antibacterial agents due to its efficacy against resistant bacterial strains.
Case Studies
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and other Gram-positive bacteria. The mechanism was attributed to its interaction with bacterial enzymes involved in cell wall synthesis.
Case Study 2: Cytotoxic Effects in Cancer Research
In vitro studies demonstrated that higher concentrations of the compound induced apoptosis in various cancer cell lines. The findings suggest that further exploration into its mechanism of action could lead to novel therapeutic strategies against resistant cancer types .
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Fluorine vs. Chlorine: The 4-fluoro substituent on the benzoic acid increases acidity (predicted pKa ~2.5) compared to non-fluorinated analogues (e.g., 3-(2,4-dichlorophenyl)propanoic acid, pKa ~4.7 ).
Comparison with Non-Benzoic Acid Derivatives
Table 2: Non-Benzoic Acid Analogues
Key Observations:
- Toxicity Trends: Cyclic imides (e.g., DCPT) show higher hepatotoxicity than benzoic acids, highlighting the safety profile advantage of non-cyclic structures .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties of this compound
Biological Activity
3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound features a benzoic acid core substituted with a dichlorophenyl group at the 3-position and a fluorine atom at the 4-position. The synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution methods, allowing for the introduction of the dichlorophenyl and fluorine substituents effectively.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents often enhances this activity by increasing lipophilicity and altering membrane permeability .
- Cholinesterase Inhibition : Derivatives of fluorobenzoic acid have been evaluated for their ability to inhibit cholinesterases, which are critical in neurotransmission. Compounds with similar structures demonstrated comparable IC50 values to known inhibitors like tacrine, suggesting potential use in treating conditions like Alzheimer's disease .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown antiproliferative effects in vitro against breast adenocarcinoma (MCF7) and liver hepatocellular carcinoma (HepG2) cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or cellular signaling. For instance, cholinesterase inhibitors can enhance acetylcholine levels, thereby improving synaptic transmission in neurodegenerative diseases .
- Cell Proliferation Modulation : Research suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells, although the precise mechanisms remain to be fully elucidated .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using 4-fluorobenzoic acid derivatives and 2,4-dichlorophenyl boronic acid precursors. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF/H₂O mixtures), and temperature (80–120°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield and purity. Structural analogs like 4-(2-Chloro-4-fluorophenyl)benzoic acid (CAS 844878-86-0) have been synthesized using similar protocols .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra to confirm substituent positions. For example, fluorine coupling in NMR distinguishes para/meta substitution patterns.
- HPLC : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 303.96 for C₁₃H₇Cl₂F O₂).
- Reference standards from suppliers like Acros Chimica or Aldrich (e.g., 4-fluorobenzoic acid derivatives) provide calibration benchmarks .
Q. What safety protocols are critical when handling halogenated benzoic acids like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to prevent environmental contamination.
- Safety guidelines for structurally similar compounds (e.g., 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid) emphasize these protocols .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F) influence the acidity and reactivity of this compound?
- Methodological Answer :
- Acidity Studies : Measure pKa via potentiometric titration (water/DMSO mixtures). Electron-withdrawing groups (Cl, F) increase acidity by stabilizing the deprotonated form. Compare with analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2), where hydroxyl groups further modulate acidity .
- Reactivity : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict nucleophilic/electrophilic sites. Substituent orientation (para vs. meta) alters resonance stabilization and reaction pathways.
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- Isotopic Labeling : Synthesize deuterated analogs to simplify NMR signals.
- Computational Modeling : Simulate spectra using ACD/Labs or MestReNova to assign complex splitting patterns caused by adjacent fluorine and chlorine atoms .
Q. How can computational chemistry predict the regioselectivity of halogenation in benzoic acid derivatives?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices and molecular electrostatic potentials (MEPs) to identify electron-rich sites prone to electrophilic substitution.
- Docking Simulations : Model interactions with halogenase enzymes (e.g., Tryptophan 7-halogenase) to predict biohalogenation outcomes.
- Case studies on 4-(4-chlorophenyl)benzoic acid derivatives (CAS 195457-71-7) validate these approaches .
Data Comparison Table for Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
